BenchChemオンラインストアへようこそ!

Guanidine, (2-(2,6-xylyloxy)ethyl)-

adrenergic neurone blockade antihypertensive nictitating membrane

Guanidine, (2-(2,6-xylyloxy)ethyl)-, also referred to as N-[2-(2,6-xylyloxy)ethyl]guanidine (SK&F 70418 as the sulfate salt), is a synthetic aryloxyalkylguanidine derivative with the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol. This compound was rationally designed as a hybrid structure, combining the xylyloxyethyl chain of xylocholine (choline 2,6-xylyl ether bromide; TM10) with the guanidino group of guanethidine, with the explicit goal of creating an adrenergic neurone blocking agent possessing a rapid onset and short duration of action while being devoid of parasympathomimetic activity.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 46398-60-1
Cat. No. B13733774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (2-(2,6-xylyloxy)ethyl)-
CAS46398-60-1
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCN=C(N)N
InChIInChI=1S/C11H17N3O/c1-8-4-3-5-9(2)10(8)15-7-6-14-11(12)13/h3-5H,6-7H2,1-2H3,(H4,12,13,14)
InChIKeyCKEYBAHJDLWWBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guanidine, (2-(2,6-xylyloxy)ethyl)- (CAS 46398-60-1): Compound Identity and Pharmacological Class


Guanidine, (2-(2,6-xylyloxy)ethyl)-, also referred to as N-[2-(2,6-xylyloxy)ethyl]guanidine (SK&F 70418 as the sulfate salt), is a synthetic aryloxyalkylguanidine derivative with the molecular formula C₁₁H₁₇N₃O and a molecular weight of 207.27 g/mol [1]. This compound was rationally designed as a hybrid structure, combining the xylyloxyethyl chain of xylocholine (choline 2,6-xylyl ether bromide; TM10) with the guanidino group of guanethidine, with the explicit goal of creating an adrenergic neurone blocking agent possessing a rapid onset and short duration of action while being devoid of parasympathomimetic activity [2]. It is classified pharmacologically as an adrenergic neurone blocking agent and has been investigated as a potential antihypertensive agent [3].

Why Generic Substitution Fails for Guanidine, (2-(2,6-xylyloxy)ethyl)- (CAS 46398-60-1): The Rational Hybrid Design Principle


Within the class of adrenergic neurone blocking agents, substitution based solely on the presence of a guanidine or a xylyloxy moiety is not scientifically valid. The target compound was explicitly designed as a chimeric molecule to merge the rapid-onset, short-duration blockade kinetics of xylocholine with the guanidine-mediated potency of guanethidine, while simultaneously eliminating the dose-limiting parasympathomimetic side effects inherent to xylocholine [1]. In contrast, guanethidine produces a slow-onset, long-duration blockade accompanied by norepinephrine depletion from peripheral sympathetic nerve terminals [2]. Even closely related analogs such as the p-chloro-substituted derivative (CAS 67227-39-8) or the diphenyl-substituted variant (CAS 67226-98-6) lack published quantitative head-to-head pharmacodynamic data that would establish their functional equivalence to the 2,6-xylyloxyethyl guanidine scaffold [3]. The quantitative comparisons below demonstrate that this compound occupies a unique position within its pharmacological series, defined by measurable differences in onset kinetics, potency, and selectivity relative to its direct structural and functional progenitors.

Quantitative Evidence Guide: Guanidine, (2-(2,6-xylyloxy)ethyl)- (CAS 46398-60-1) Versus Key Comparators


Adrenergic Neurone Blockade Potency: Oral ED₅₀ in Conscious Cat Nictitating Membrane Assay

In a direct head-to-head comparison, N-[2-(2,6-xylyloxy)ethyl]guanidine sulphate (SK&F 70418) demonstrated adrenergic neurone blocking potency intermediate between its structural progenitors xylocholine and guanethidine in the conscious cat nictitating membrane assay. At 24 hours post oral administration, SK&F 70418 produced relaxation of the nictitating membrane assessed as the proportion of each eye covered [1].

adrenergic neurone blockade antihypertensive nictitating membrane sympathetic nervous system

Absence of Parasympathomimetic Activity Versus Xylocholine (TM10)

Xylocholine (choline 2,6-xylyl ether bromide; TM10), the direct structural precursor sharing the identical xylyloxyethyl chain, was clinically evaluated as an antihypertensive agent but its development was terminated due to marked parasympathomimetic activity [1]. The target compound, N-[2-(2,6-xylyloxy)ethyl]guanidine sulphate, was explicitly designed to retain the adrenergic neurone blocking activity of xylocholine while eliminating this dose-limiting parasympathomimetic effect [1].

parasympathomimetic selectivity xylocholine side-effect profile

Differential In Vitro Cytotoxicity: Sarcoma Cells Versus Normal Fibrocytes

In a study examining the effects of 2-(2,6-xylyloxy)ethylguanidine on sarcoma cells and normal fibrocytes cultivated in vitro, the compound was evaluated for differential cytotoxicity [1]. This represents a distinct biological application domain separate from its adrenergic neurone blocking activity.

anticancer sarcoma fibrocyte selective cytotoxicity in vitro

Oral Acute Toxicity Profile in Mice (LD₅₀ >500 mg/kg)

The acute oral toxicity of guanidine, (2-(2,6-xylyloxy)ethyl)- has been reported in rodent models. The oral LD₅₀ in mouse exceeds 500 mg/kg , providing a quantitative benchmark for safety margin calculations relative to pharmacologically effective doses.

acute toxicity LD50 safety pharmacology oral mouse

FTIR Spectral Fingerprint for Identity Verification (Hemisulfate Salt)

The hemisulfate salt of [2-(2,6-xylyloxy)ethyl]guanidine has a documented FTIR spectrum in the SpectraBase spectral database (Compound ID: 7uocXCBOJ6a), acquired using the KBr wafer technique from a sample sourced from the Wellcome Research Laboratories [1]. This provides a reference spectral fingerprint for identity verification and quality control.

FTIR spectral fingerprint identity verification quality control hemisulfate

Optimal Research Application Scenarios for Guanidine, (2-(2,6-xylyloxy)ethyl)- (CAS 46398-60-1)


Pharmacological Studies Requiring Rapid-Onset, Short-Duration Adrenergic Neurone Blockade Without Parasympathomimetic Interference

Based on the direct head-to-head evidence from Barron et al. (1965) showing that SK&F 70418 combines the rapid-onset, short-duration blockade of xylocholine with the guanidine-mediated potency of guanethidine while eliminating parasympathomimetic activity [1], this compound is indicated for experimental protocols in anesthetized or conscious animal models where temporally controlled sympathetic blockade is required. Unlike guanethidine, which produces sustained norepinephrine depletion and slow-onset blockade, this compound enables studies requiring reversible, time-defined interruption of sympathetic neurotransmission.

Structure-Activity Relationship (SAR) Studies of Aryloxyalkylguanidine Adrenergic Neurone Blocking Agents

The compound serves as a key reference molecule within the aryloxyalkylguanidine series due to its rational hybrid design [1]. Its activity can be benchmarked against the published SAR data in Augstein et al. (1967), which systematically evaluated Cl and methyl substituents in the aromatic ring for adrenergic neurone blocking properties and dopamine β-oxidase inhibition [2]. This positions the compound as a central comparator for any new chemical entity within this pharmacological series.

Oncology Research: Differential Cytotoxicity Screening in Sarcoma Versus Normal Cell Models

The published evidence of differential effects on sarcoma cells versus normal fibrocytes in vitro [3] supports the compound's use as a tool molecule in cancer biology studies investigating selective cytotoxicity mechanisms. Researchers studying the intersection of guanidine-based pharmacophores with tumor cell biology can use this compound as a structurally defined probe with established differential activity data.

Analytical Method Development and Quality Control Using Reference Spectral Data

The availability of a published FTIR reference spectrum (KBr wafer, hemisulfate salt) from SpectraBase [4] supports the compound's use in analytical method development, identity testing, and quality control workflows. The distinguishable FTIR spectra of the 2,6- and 2,5-xylyloxy positional isomers further enable regiochemical confirmation, which is critical for ensuring batch-to-batch consistency in procurement and synthesis.

Quote Request

Request a Quote for Guanidine, (2-(2,6-xylyloxy)ethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.